molecular formula C₁₈H₂₄O₈ B1140501 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside CAS No. 162284-50-6

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

Cat. No. B1140501
M. Wt: 368.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside" is a synthetic derivative of glucose, modified through chemical processes to include benzyl and acetyl groups. This modification significantly alters its chemical and physical properties compared to its parent glucose molecule. While not directly found in the searched literature, the synthesis methods and studies on similar compounds offer insights into its potential applications and characteristics.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including methylation, benzoylation, and glycosylation reactions. For instance, the synthesis of related glucopyranoside derivatives often starts with the protection of glucose hydroxyl groups, followed by selective functional group transformations (Matta, Vig, & Abbas, 1984). These processes are crucial for obtaining the desired selectivity and yields of the target compound.

Molecular Structure Analysis

The molecular structure of "6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside" and related molecules can be elucidated using techniques like NMR spectroscopy and X-ray crystallography. Such studies reveal the configurations of the glucopyranoside ring and the positions of the substituents, which are critical for understanding the compound's reactivity and interactions (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Scientific Research Applications

Cyclodextrins and Derivatives in Research

Cyclodextrins, including chemically modified derivatives such as 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, play a crucial role in a broad spectrum of scientific research areas. These compounds, due to their unique ability to form host–guest inclusion complexes, have been extensively explored for enhancing the solubility, stability, and bioavailability of various guest molecules. This property is particularly beneficial in pharmaceuticals, drug delivery systems, and the cosmetic industry. In pharmaceuticals, they facilitate the formulation of drugs by improving the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy. Cyclodextrin derivatives are also being investigated for their potential in food and nutrition, textile, and chemical industries, where they contribute to product stabilization, flavor masking, and pollutant removal processes (N. Sharma & Ashish Baldi, 2016).

Biological Activities of D-glucans Derivatives

Chemical modifications of D-glucans, such as acetylation, can significantly enhance their biological activities. Derivatized D-glucans exhibit increased solubility, which in turn can affect their biological functions, including antioxidation and anticoagulation. The review by Francini Yumi Kagimura et al. highlights the technological and biological potential of derivatized D-glucans following chemical modifications through processes such as sulfonylation, carboxymethylation, phosphorylation, and acetylation. These modifications can potentiate the biological activity of D-glucans, making them promising candidates for anticoagulants, antitumors, antioxidants, and antivirals. This suggests that chemically modified glucans, by extension including compounds like 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, could have significant implications in the treatment and management of various human disease conditions and their clinical complications (Francini Yumi Kagimura et al., 2015).

Repair Mechanisms and Clinical Applications

The research on alkyltransferases, proteins involved in the repair of DNA damage, provides insight into the potential clinical applications of compounds like 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside. Alkyltransferases repair various DNA adducts, including those introduced by benzyl groups. The studies have shown that O6-benzylguanine, a compound structurally related to 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside, is an effective inactivator of mammalian alkyltransferases. This inactivation is crucial in enhancing the efficacy of certain chemotherapeutic agents, suggesting that derivatives of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside might be explored for similar applications in cancer chemotherapy enhancement. The degradation of alkylated alkyltransferase by the ubiquitin/proteasomal system further highlights the potential of these compounds in targeted cancer therapies (A. Pegg, 2000).

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use1.


properties

IUPAC Name

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVXPDCGHDLLIM-LUWVYCGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

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